molecular formula C10H8F2N2O2 B2528182 2,2-difluoro-2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid CAS No. 80944-03-2

2,2-difluoro-2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid

Cat. No.: B2528182
CAS No.: 80944-03-2
M. Wt: 226.183
InChI Key: XHHCZBNFPGQOLK-UHFFFAOYSA-N
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Description

2,2-difluoro-2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid is a synthetic organic compound with the molecular formula C10H8F2N2O2 It is characterized by the presence of a difluoromethyl group attached to a benzodiazole ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid typically involves the introduction of the difluoromethyl group to a pre-formed benzodiazole ring. One common method involves the reaction of 1-methyl-1H-benzodiazole with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of difluoromethylated amines or alcohols.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2,2-difluoro-2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2,2-difluoro-2-(1H-1,3-benzodiazol-2-yl)acetic acid: Lacks the methyl group, which may affect its biological activity and chemical reactivity.

    2,2-difluoro-2-(1-methyl-1H-indazol-2-yl)acetic acid: Contains an indazole ring instead of a benzodiazole ring, which can lead to different biological properties.

    2,2-difluoro-2-(1-methyl-1H-1,3-benzothiazol-2-yl)acetic acid: Contains a benzothiazole ring, which may confer different chemical and biological characteristics.

Uniqueness

The presence of the difluoromethyl group and the specific substitution pattern on the benzodiazole ring make 2,2-difluoro-2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid unique. These structural features can influence its reactivity, stability, and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

2,2-difluoro-2-(1-methylbenzimidazol-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O2/c1-14-7-5-3-2-4-6(7)13-8(14)10(11,12)9(15)16/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHCZBNFPGQOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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